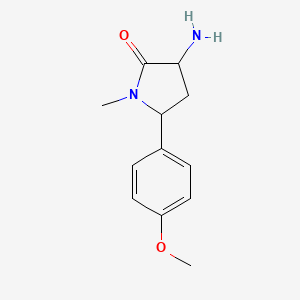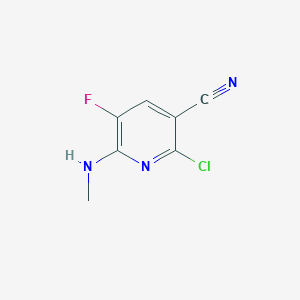
2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro, fluoro, and methylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-5-fluoronicotinonitrile.
Amination Reaction: The chloro group at the 6-position is substituted with a methylamino group using methylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-80°C to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted nicotinonitriles, amines, and various heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.
Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and inflammatory responses.
Pathways Involved: It modulates pathways such as the cholinergic and adrenergic systems, leading to altered neurotransmitter levels and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2,6-Dichloro-3-cyano-5-fluoropyridine
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile
Uniqueness
2-Chloro-5-fluoro-6-(methylamino)nicotinonitrile is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds that lack this functional group.
Properties
Molecular Formula |
C7H5ClFN3 |
|---|---|
Molecular Weight |
185.58 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClFN3/c1-11-7-5(9)2-4(3-10)6(8)12-7/h2H,1H3,(H,11,12) |
InChI Key |
LPPHYYNQXGFGHY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=N1)Cl)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-[6-(piperidin-4-yl)pyridin-2-yl]propanamide](/img/structure/B14863826.png)
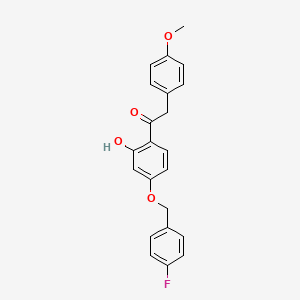
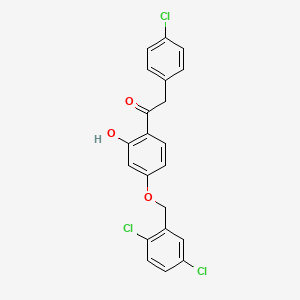

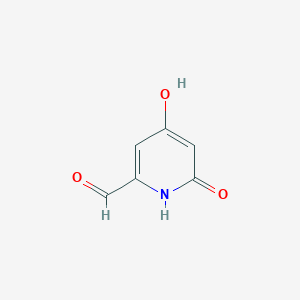
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14863862.png)

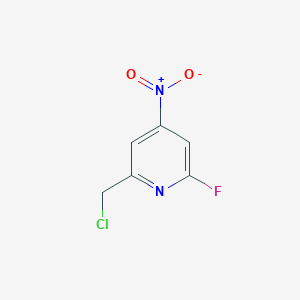

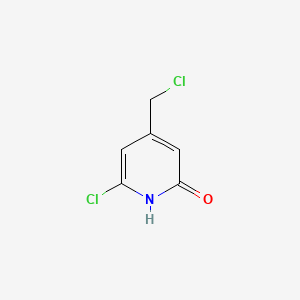
![8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B14863897.png)
